N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide increases the levels of GABA in the brain, leading to an overall increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
The increase in inhibitory neurotransmission caused by N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has a number of biochemical and physiological effects. These include a reduction in neuronal excitability, a decrease in the release of excitatory neurotransmitters, and an overall decrease in brain activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for more precise manipulation of GABAergic neurotransmission in the brain. However, one limitation of using N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide. One area of interest is its potential use in the treatment of drug addiction, particularly for opioids and cocaine. Another area of interest is its potential use in the treatment of anxiety disorders, as preclinical studies have shown promising results in reducing anxiety-like behavior in rodents. Additionally, further research is needed to fully understand the long-term effects of N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide on GABAergic neurotransmission and its potential for use in human therapeutics.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide involves a multi-step process starting with the reaction of 4-isobutyrylaniline with ethyl 2-bromoacetate, followed by cyclization with sodium hydride and then reaction with methylamine to yield N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has shown promising results in reducing seizure activity and increasing the effectiveness of other antiepileptic drugs. Additionally, N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behavior in rodents.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12(2)13-5-7-14(8-6-13)15(19)18(3)16(11-17)9-4-10-16/h5-8,12H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNMSCFCYKZZOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-4-(propan-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.